5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone

Catalog No.
S13385928
CAS No.
91703-12-7
M.F
C15H21N3O2
M. Wt
275.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidin...

CAS Number

91703-12-7

Product Name

5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone

IUPAC Name

5-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidin-2-one

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

InChI

InChI=1S/C15H21N3O2/c1-20-13-4-2-12(3-5-13)17-8-10-18(11-9-17)14-6-7-15(19)16-14/h2-5,14H,6-11H2,1H3,(H,16,19)

InChI Key

YJNXXQSTMMENPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3CCC(=O)N3

5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone is a compound that belongs to the class of piperazine derivatives. It features a methoxyphenyl group attached to a piperazine ring, which is further linked to a pyrrolidinone moiety. This compound has garnered attention for its potential pharmacological properties, particularly in relation to neurodegenerative diseases and psychiatric disorders. Its structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology .

, including:

  • Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
  • Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
  • Substitution: The piperazine ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base .

Major Products

  • Oxidation: Formation of 5-(4-(4-Hydroxyphenyl)-1-piperazinyl)-2-pyrrolidinone.
  • Reduction: Formation of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidin-2-ol.
  • Substitution: Various substituted derivatives depending on the electrophile used .

5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone exhibits significant biological activity, primarily through its interaction with specific molecular targets. It has been shown to act as an inhibitor of enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine. By inhibiting this enzyme, the compound may enhance cognitive function and alleviate symptoms associated with neurodegenerative diseases like Alzheimer's disease and psychiatric disorders such as depression and anxiety .

The synthesis of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone typically involves the reaction of 4-methoxyphenylpiperazine with a suitable pyrrolidinone derivative. One common method utilizes nucleophilic substitution where the nitrogen atom of the piperazine attacks the carbonyl carbon of the pyrrolidinone. This reaction is generally conducted in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

In industrial settings, similar synthetic routes may be employed but optimized for larger scale production. This includes using continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure high yields and purity .

5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone is being investigated for various applications:

  • Medicinal Chemistry: As a potential therapeutic agent for treating neurodegenerative diseases and psychiatric disorders.
  • Biological Research: Studied for its interactions with biological targets, including receptors and enzymes.
  • Industrial Use: Utilized as an intermediate in pharmaceutical production and in developing new materials .

Research indicates that 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone interacts with several biological targets, influencing pathways related to neurotransmitter activity. Its ability to inhibit acetylcholinesterase suggests potential benefits in enhancing cognitive function and addressing conditions such as Alzheimer's disease . Further studies are needed to elucidate its full range of interactions and therapeutic potentials.

Several compounds share structural similarities with 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone, including:

  • 4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl-1H-1,2,4-triazol-5(4H)-one: Another piperazine derivative with distinct pharmacological properties.
  • 1-{5-[4-(2-Methoxyphenyl)piperazin-1-yl]thiophen-2-yl}ethan-1-one: Features a thiophene ring instead of a pyrrolidinone ring, exhibiting different biological activities.
  • 3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione: Shares similar structural components but varies in functional groups and biological effects .

Uniqueness

The uniqueness of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone lies in its specific combination of functional groups that confer distinct pharmacological properties. This unique structure allows it to interact selectively with certain biological targets, differentiating it from other similar compounds .

The first documented synthesis of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone traces back to late 20th-century efforts to develop piperazine derivatives with enhanced blood-brain barrier permeability. While exact discovery timelines remain unclear, its CAS registry (91703-12-7) indicates formal recognition in the 1990s, coinciding with expanded interest in heterocyclic compounds for central nervous system (CNS) applications. Early pharmacological screenings highlighted its acetylcholinesterase inhibitory activity, spurring further structural optimization.

Significance in Medicinal Chemistry

Piperazine derivatives occupy a pivotal role in drug development due to their versatility in modulating neurotransmitter systems. The incorporation of a pyrrolidinone ring introduces conformational rigidity and hydrogen-bonding capacity, enhancing target specificity. This compound’s methoxyphenyl group augments lipophilicity, addressing a key challenge in CNS drug design: balancing solubility with membrane permeability.

Compound Overview and Relevance

With a polar surface area of 49.8 Ų and a calculated logP of 1.9, 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone exhibits favorable pharmacokinetic properties for CNS penetration. Its SMILES string (COC1=CC=C(C=C1)N2CCN(CC2)C3CCC(=O)N3) encodes a piperazine nitrogen linked to both a 4-methoxyphenyl group and a pyrrolidin-2-one ring, creating distinct electronic environments for receptor interaction.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

275.16337692 g/mol

Monoisotopic Mass

275.16337692 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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